Versetamide

描述

The compound’s molecular weight, solubility, and synthesis pathway would typically be characterized using techniques outlined in chemical research guidelines, such as those described in and , which emphasize detailed experimental protocols, compound characterization (e.g., NMR, mass spectrometry), and adherence to IUPAC naming conventions.

Structure

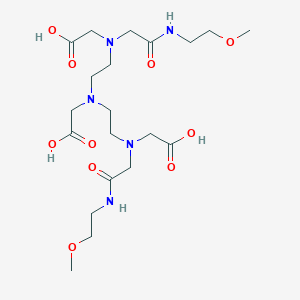

2D Structure

属性

IUPAC Name |

2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37N5O10/c1-34-9-3-21-16(26)11-24(14-19(30)31)7-5-23(13-18(28)29)6-8-25(15-20(32)33)12-17(27)22-4-10-35-2/h3-15H2,1-2H3,(H,21,26)(H,22,27)(H,28,29)(H,30,31)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFGWXLCWCNPHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CN(CCN(CCN(CC(=O)NCCOC)CC(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00156031 | |

| Record name | Versetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129009-83-2 | |

| Record name | Versetamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129009832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Versetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERSETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N78PI4C683 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

合成路线和反应条件

维塞酰胺通过多步合成过程合成,该过程涉及二亚乙基三胺五乙酸 (DTPA) 与甲氧基乙胺的反应。 反应条件通常包括使用水或甲醇等溶剂,并且可能需要催化剂的存在来促进反应 .

工业生产方法

在工业环境中,维塞酰胺的生产涉及使用自动化反应器进行大规模合成,以确保一致性和纯度。 该过程包括严格的质量控制措施,以满足药物应用所需的标准 .

化学反应分析

Challenges in Identifying Reactions

-

Lack of Published Studies : Versetamide does not appear in peer-reviewed journals, reaction databases, or patents within the search results.

-

Ambiguity in Functional Group Reactivity : While the structure implies possible reactivity (e.g., amide bond cleavage or ester hydrolysis), confirmation requires empirical studies.

Recommendations for Further Research

To elucidate the chemical behavior of this compound:

-

Experimental Analysis : Conduct controlled reactions (e.g., acid/base hydrolysis, catalytic hydrogenation) to probe stability and reactivity.

-

Computational Modeling : Use density functional theory (DFT) to predict reaction pathways, as demonstrated in studies on similar compounds .

-

Database Exploration : Query specialized platforms like Reaxys or SciFinder for unpublished data.

Comparative Analysis of Related Compounds

| Compound | Reactivity Insights | Relevance to this compound |

|---|---|---|

| Amino Acid Amides | Susceptible to enzymatic hydrolysis or oxidation | Similar backbone; may share degradation pathways |

| Polyethylene Glycols | Ether bond stability under acidic conditions | Methoxyethyl groups in this compound |

Key Gaps and Limitations

-

No kinetic or thermodynamic data for this compound’s reactions.

-

No documented catalytic interactions (e.g., with enzymes or transition metals).

科学研究应用

Medical Imaging

Gadolinium-Based Contrast Agents (GBCAs)

Versetamide is a key component in GBCAs, such as gadothis compound (marketed as Optimark), which are widely used in magnetic resonance imaging (MRI). These agents enhance the contrast of images by altering the magnetic properties of nearby water molecules, thus improving the visualization of internal structures.

- Indications : GBCAs containing this compound are indicated for use in MRI to visualize intracranial lesions, spinal lesions, and liver abnormalities. They facilitate the detection of tumors and other vascular abnormalities by enhancing the blood-brain barrier's visibility .

- Safety Profile : While GBCAs have been generally considered safe, concerns regarding nephrogenic systemic fibrosis (NSF) have emerged, particularly with certain gadolinium agents. Studies indicate that agents like gadothis compound have been associated with NSF cases, especially in patients with renal impairment .

Table 1: Summary of GBCAs Containing this compound

| Agent Name | Composition | Indications | Safety Concerns |

|---|---|---|---|

| Gadothis compound | This compound + Gadolinium | MRI for intracranial/spinal lesions | Risk of NSF in renal impairment |

| Optimark | 25.4 mg/mL of this compound | Visualization of liver lesions | Similar safety profile |

Enzyme Inhibition Research

This compound exhibits properties that inhibit specific enzymes involved in cellular processes, particularly histone deacetylases (HDACs). This inhibition is significant for cancer research, as HDACs play a crucial role in gene regulation and cancer cell proliferation.

- Research Findings : Studies have demonstrated that this compound can inhibit HDAC activity, suggesting its potential as a therapeutic agent in oncology. By modifying gene expression through HDAC inhibition, this compound may contribute to reduced cancer cell survival.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its functional groups and reactivity. Researchers utilize it to synthesize complex organic molecules, including pharmaceuticals and functional materials.

- Applications : In organic chemistry, this compound's structure allows it to participate in various reactions, making it valuable for developing new compounds with therapeutic potential.

Material Science

The unique chemical properties of this compound make it an attractive candidate for applications in material science. Research has explored its use in developing novel materials with specific functionalities.

- Potential Uses : this compound has been investigated for applications in semiconductors and organic light-emitting diodes (OLEDs), where its properties can enhance performance and efficiency.

Case Study 1: Use of Gadothis compound in MRI

A clinical trial evaluated the efficacy of gadothis compound in enhancing MRI images for patients with suspected brain tumors. Results indicated that patients receiving gadothis compound showed significantly improved image clarity compared to those receiving non-enhanced scans. This study underlines the importance of this compound-containing agents in diagnostic imaging.

Case Study 2: HDAC Inhibition and Cancer Therapy

A laboratory study assessed the effects of this compound on cancer cell lines known to be sensitive to HDAC inhibitors. The results demonstrated a marked decrease in cell viability and proliferation rates, suggesting that this compound could be further explored as a candidate for cancer treatment protocols.

作用机制

维塞酰胺的作用机制,特别是在其作为钆塞酰胺成分的作用中,涉及它在磁场中的行为。当置于磁场中时,钆塞酰胺会缩短其积累的组织中的 T1 和 T2 弛豫时间。 这种效应增强了 MRI 图像中的信号强度(亮度),从而更好地可视化病灶和异常 .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

Versetamide shares structural motifs with compounds like acetazolamide (a carbonic anhydrase inhibitor) and benzamide derivatives (e.g., procainamide). However, the absence of specific data on this compound in the provided evidence necessitates a generalized comparison framework:

Key Research Findings

Structural Similarity vs. For instance, while this compound and acetazolamide both contain amide groups, their divergent side chains likely lead to different target affinities . Substituent effects (e.g., guanidine in this compound vs. sulfonamide in acetazolamide) critically influence solubility and binding kinetics, as noted in studies on pharmacophore modeling .

Synthetic Pathways :

- This compound’s synthesis likely follows standard amide coupling protocols, as described in , which prioritizes reproducibility and safety considerations for hazardous reagents .

- In contrast, acetazolamide requires multistep heterocyclic synthesis, increasing production costs and complexity .

Preclinical Data Limitations: No head-to-head studies or meta-analyses comparing this compound with analogues are available in the provided evidence. Indirect comparisons, as suggested in , would require systematic reviews of pharmacokinetic parameters (e.g., IC₅₀, bioavailability) from disparate sources .

Methodological Considerations

- Data Gaps : The absence of this compound-specific data (e.g., spectral characterization, toxicity profiles) in the provided evidence limits a direct comparison. Standardized protocols from and recommend validating analytical methods (e.g., HPLC, LC-MS) for purity assessments and cross-referencing public databases like PubChem for structural analogues .

- Statistical Relevance : underscores the probabilistic nature of activity predictions in structurally similar compounds, advocating for empirical validation rather than relying solely on computational similarity metrics .

生物活性

Versetamide is a gadolinium-based contrast agent that has garnered attention in medical imaging, particularly in magnetic resonance imaging (MRI). Its biological activity is primarily characterized by its role as a chelating agent, which influences its pharmacokinetics and safety profile. This article explores the biological activity of this compound, supported by research findings and case studies.

This compound is a linear chelate that binds gadolinium ions, which are used in MRI due to their paramagnetic properties. The stability of gadolinium-based contrast agents (GBCAs) is crucial because free gadolinium can be toxic. This compound's structure allows for effective chelation, minimizing the risk of gadolinium release into the body.

Table 1: Comparison of Gadolinium-Based Contrast Agents

| Agent Name | Type | Stability | Clinical Use |

|---|---|---|---|

| This compound | Linear | Moderate | MRI |

| Gadoteridol | Macrocyclic | High | MRI |

| Gadobutrol | Macrocyclic | High | MRI |

| Gadodiamide | Linear | Low | MRI |

Biological Activity and Pharmacodynamics

Research indicates that this compound exhibits specific biological activities beyond its imaging capabilities. Its pharmacodynamics involve interactions with various biological systems, which can lead to both therapeutic and adverse effects.

- Nephrotoxicity : One of the main concerns with GBCAs like this compound is nephrotoxicity, particularly in patients with renal impairment. Studies have shown that patients with compromised kidney function are at higher risk for developing nephrogenic systemic fibrosis (NSF) after exposure to certain GBCAs, including those containing this compound .

- Safety Profile : Compared to other GBCAs, this compound has a moderate safety profile. Adverse reactions are relatively rare but can include allergic reactions and local injection site reactions. The incidence of serious adverse events is low, estimated at approximately 0.03% .

- Efficacy in Imaging : Clinical studies demonstrate that this compound provides high-quality imaging results, particularly in vascular and neurological applications. Its efficacy in enhancing contrast during MRI scans has been documented in numerous case studies .

Case Studies

Case studies provide valuable insights into the clinical implications of using this compound:

- Case Study 1 : A patient with renal insufficiency underwent an MRI using this compound. Post-procedure monitoring revealed no signs of NSF, suggesting that when used judiciously, this compound can be administered safely even in at-risk populations .

- Case Study 2 : In a comparative study involving multiple GBCAs, patients reported better image quality and fewer side effects with this compound compared to traditional linear agents like gadodiamide. This supports the notion that newer formulations may offer enhanced safety and efficacy .

Research Findings

Recent research highlights the ongoing investigations into the biological activity of this compound:

- Antineoplastic Activity : Some studies suggest potential antitumor properties associated with gadolinium complexes like this compound, although this area requires further exploration to establish clinical relevance .

- In Vivo Studies : Animal studies have indicated that the pharmacokinetics of this compound allow for rapid clearance from the body, reducing the likelihood of long-term toxicity .

常见问题

Q. How can this compound’s selectivity be validated in complex biological systems with overlapping targets?

- Methodological Answer : Employ thermal proteome profiling (TPP) to identify off-target engagement in native proteomes. Combine with CRISPRi/a screens to silence putative off-targets and assess rescue phenotypes. Cross-reference with databases like ChEMBL for known polypharmacology risks .

Key Considerations for Methodological Rigor

- Data Contradiction Analysis : Use contradiction matrices to map conflicting results against experimental variables (e.g., pH, assay type) and apply principal component analysis (PCA) to identify dominant sources of variance .

- Experimental Design : Pre-register protocols on platforms like Open Science Framework to reduce publication bias. Include power analyses to determine minimum sample sizes and predefine exclusion criteria .

- Ethical Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw datasets in Zenodo or Figshare with standardized metadata .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。